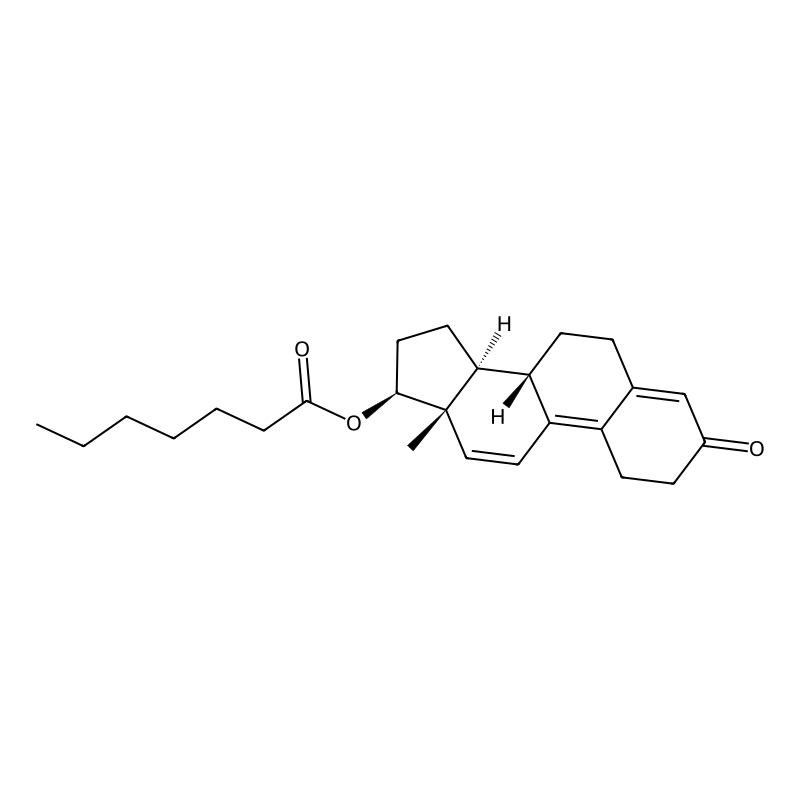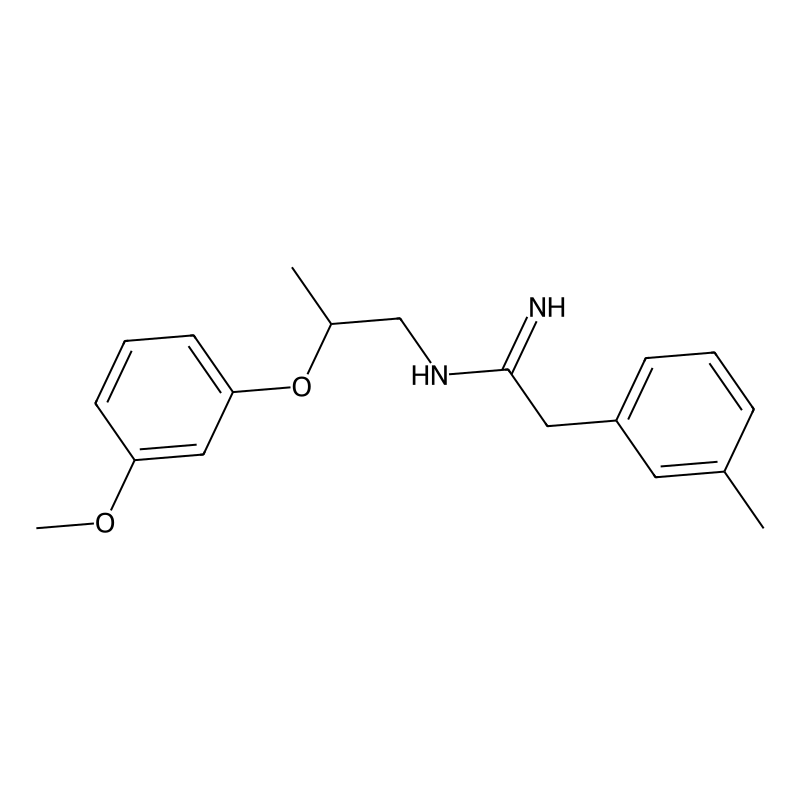(1-Cyanocyclohexyl)methyl methanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(1-Cyanocyclohexyl)methyl methanesulfonate is a chemical compound characterized by its unique structure and properties. It is classified as a methanesulfonate ester, resulting from the reaction between methanesulfonic acid and methanol, with the molecular formula and a CAS number of 1268101-90-1 . The compound features a cyanocyclohexyl group attached to a methyl methanesulfonate moiety, which contributes to its reactivity and potential applications in various fields.
Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it might possess similar hazards to its functional groups:
(1-Cyanocyclohexyl)methyl methanesulfonate exhibits significant biological activity due to its alkylating properties. As an alkylating agent, it can induce DNA strand breaks and mutations, contributing to its classification as a carcinogen. The compound has shown potential reproductive toxicity in experimental systems, indicating that it may adversely affect reproductive health in exposed organisms . Additionally, studies have indicated that it may induce oxidative stress and other cellular responses that could lead to various health issues.
The synthesis of (1-cyanocyclohexyl)methyl methanesulfonate typically involves several steps:
- Formation of the Cyanocyclohexyl Group: This can be achieved through the introduction of a cyano group onto cyclohexane derivatives.
- Esterification Reaction: The cyanocyclohexyl compound is then reacted with methanesulfonic acid or its derivatives in the presence of an acid catalyst to form the desired ester.
- Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the final compound in high purity.
These methods allow for the efficient production of (1-cyanocyclohexyl)methyl methanesulfonate for research and application purposes.
(1-Cyanocyclohexyl)methyl methanesulfonate has several applications across different fields:
- Chemical Research: It is used in studies investigating alkylating agents and their effects on DNA.
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new cancer therapeutics.
- Agricultural Chemistry: Its properties may also be explored for developing novel pesticides or herbicides.
Interaction studies involving (1-cyanocyclohexyl)methyl methanesulfonate focus on its effects on biological systems, particularly regarding DNA damage and repair mechanisms. Research indicates that exposure can lead to increased mutation rates in bacterial and mammalian cells, highlighting its potential as a model compound for studying mutagenesis and carcinogenesis . Furthermore, interaction with various cellular pathways suggests that this compound may influence oxidative stress responses and other signaling pathways involved in cell survival and apoptosis.
Several compounds share structural similarities with (1-cyanocyclohexyl)methyl methanesulfonate. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Methyl Methanesulfonate | Methanesulfonate Ester | Known alkylating agent; induces DNA damage |
| Dimethyl Sulfite | Sulfite Ester | Similar formula but different arrangement; less reactive |
| (1-(Cyanomethyl)cyclopropyl)methyl Methanesulfonate | Cyclopropyl Derivative | Exhibits similar alkylating properties |
Uniqueness of (1-Cyanocyclohexyl)methyl Methanesulfonate
(1-Cyanocyclohexyl)methyl methanesulfonate stands out due to its specific cyclohexane structure combined with a cyano group, which enhances its reactivity compared to other similar compounds. This unique configuration allows it to exhibit distinct biological activities and potential applications in both chemical research and pharmaceuticals that are not fully replicated by other analogs.








